N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide
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Overview
Description
“N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide” is a complex organic compound that features a furan ring, a quinazoline moiety, and a sulfanyl acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the quinazoline moiety: This often involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Linking the furan and quinazoline units: This step may involve nucleophilic substitution reactions where the furan ring is attached to the quinazoline moiety.
Introduction of the sulfanyl acetamide group: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfanyl group.
Reduction: Reduction reactions could target the quinazoline moiety or the sulfanyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Due to its structural features, it may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Industry
Could be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which “N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide” exerts its effects would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide
- N-(furan-2-ylmethyl)-2-{[(6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide
Uniqueness
The presence of both the furan ring and the dimethoxyquinazoline moiety might confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Properties
Molecular Formula |
C18H19N3O5S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H19N3O5S/c1-24-14-6-12-13(7-15(14)25-2)20-16(21-18(12)23)9-27-10-17(22)19-8-11-4-3-5-26-11/h3-7H,8-10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
YCXYHZKBUWCRNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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